N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}cyclopropanesulfonamide
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Overview
Description
N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}cyclopropanesulfonamide is an organic compound that features a cyclopropane ring, a sulfonamide group, and a pyrazole ring substituted with a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}cyclopropanesulfonamide typically involves multiple steps, starting from commercially available precursorsThe final step involves the cyclopropanation and sulfonamide formation through nucleophilic and amidation reactions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve optimization of the laboratory-scale synthesis for larger-scale production. This includes the use of continuous flow reactors and other scalable techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}cyclopropanesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}cyclopropanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can act as a hydrogen bond donor or acceptor, facilitating interactions with enzymes or receptors. The pyrazole and pyridine rings can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
- N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide .
Uniqueness
What sets N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}cyclopropanesulfonamide apart is its unique combination of a cyclopropane ring, a sulfonamide group, and a pyrazole ring with a pyridine moiety. This structure provides a versatile scaffold for various chemical modifications and applications.
Properties
IUPAC Name |
N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-17-10(9-15-20(18,19)11-5-6-11)8-13(16-17)12-4-2-3-7-14-12/h2-4,7-8,11,15H,5-6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVPVXUJNGZEEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=N2)CNS(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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